molecular formula C8H15NO2 B049077 Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate CAS No. 114745-45-8

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Cat. No.: B049077
CAS No.: 114745-45-8
M. Wt: 157.21 g/mol
InChI Key: AGCJYTRMZBPEEO-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cis-2-Aminocyclopentanecarboxylate can be synthesized through various methods. One notable approach involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters in green organic media, under solvent-free and ball-milling conditions . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.

Industrial Production Methods: Industrial production of Ethyl cis-2-Aminocyclopentanecarboxylate often involves the use of green strategies, such as enzymatic resolution and enantioselective hydrolysis. These methods ensure high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl cis-2-Aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity . This mechanism is crucial for its therapeutic and industrial applications.

Comparison with Similar Compounds

Ethyl cis-2-Aminocyclopentanecarboxylate is unique compared to other similar compounds due to its specific structural features and high enantioselectivity. Similar compounds include ethyl cis-2-aminocyclohexanecarboxylate and ethyl cis-2-aminocycloheptanecarboxylate, which share similar chemical properties but differ in their ring size and reactivity .

Conclusion

Ethyl cis-2-Aminocyclopentanecarboxylate is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of research and development.

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJYTRMZBPEEO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
Reactant of Route 2
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
Reactant of Route 6
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.